molecular formula C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2<br>C28H46O4 B102396 Diisodecyl phthalate CAS No. 19269-67-1

Diisodecyl phthalate

Cat. No. B102396
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Patent
US04526725

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
284 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
excess alcohol removed as the pressure
CUSTOM
Type
CUSTOM
Details
to 150° C.
CUSTOM
Type
CUSTOM
Details
hydrolysis of the catalyst and removal of remaining alcohol
DISTILLATION
Type
DISTILLATION
Details
was accomplished by steam distillation
CUSTOM
Type
CUSTOM
Details
during 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
at 150° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying for 15 minutes at these conditions the cloudy crude product
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 90° C.
FILTRATION
Type
FILTRATION
Details
filtered through a No

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04526725

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
284 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
excess alcohol removed as the pressure
CUSTOM
Type
CUSTOM
Details
to 150° C.
CUSTOM
Type
CUSTOM
Details
hydrolysis of the catalyst and removal of remaining alcohol
DISTILLATION
Type
DISTILLATION
Details
was accomplished by steam distillation
CUSTOM
Type
CUSTOM
Details
during 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
at 150° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying for 15 minutes at these conditions the cloudy crude product
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 90° C.
FILTRATION
Type
FILTRATION
Details
filtered through a No

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04526725

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
284 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
excess alcohol removed as the pressure
CUSTOM
Type
CUSTOM
Details
to 150° C.
CUSTOM
Type
CUSTOM
Details
hydrolysis of the catalyst and removal of remaining alcohol
DISTILLATION
Type
DISTILLATION
Details
was accomplished by steam distillation
CUSTOM
Type
CUSTOM
Details
during 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
at 150° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying for 15 minutes at these conditions the cloudy crude product
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 90° C.
FILTRATION
Type
FILTRATION
Details
filtered through a No

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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